1-(4-Fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid

Beschreibung

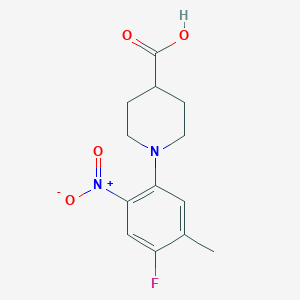

1-(4-Fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a carboxylic acid group at the 4-position of the piperidine ring and a substituted phenyl group at the 1-position. The phenyl ring is modified with a fluoro (4-position), methyl (5-position), and nitro (2-position) substituent, creating a unique electronic and steric profile.

Eigenschaften

IUPAC Name |

1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O4/c1-8-6-11(12(16(19)20)7-10(8)14)15-4-2-9(3-5-15)13(17)18/h6-7,9H,2-5H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKAWVCOQOLVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(4-Fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a fluorinated aromatic compound, followed by the introduction of a piperidine ring through nucleophilic substitution. The final step involves the carboxylation of the piperidine ring to introduce the carboxylic acid group. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Analyse Chemischer Reaktionen

1-(4-Fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines or thiols. Major products formed from these reactions include amine derivatives and substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Drug Development

1-(4-Fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid has been investigated as a potential lead compound for developing new drugs targeting various receptor systems. Its structural characteristics suggest possible interactions with neurotransmitter receptors, particularly those involved in synaptic transmission.

Case Study: Neurotransmitter Modulation

Preliminary studies indicate that this compound may modulate neurotransmitter release through interactions with muscarinic receptors. This could have implications for treating neurological disorders where neurotransmission is disrupted.

Antimicrobial Activity

Research indicates that compounds with similar piperidine structures exhibit notable antimicrobial properties. The presence of nitro groups in the structure enhances the antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | Staphylococcus aureus, Escherichia coli |

| N-acylpiperidine derivative | 3.125 - 100 | Candida albicans |

Case Study: Antibacterial Efficacy

In comparative studies, derivatives of piperidine with nitro substitutions demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common bacterial strains, indicating strong bactericidal effects.

Pharmacokinetic Profile

The pharmacokinetics of this compound have not been extensively studied; however, its hydrochloride form suggests enhanced solubility, which could lead to favorable absorption characteristics for oral administration.

Wirkmechanismus

The exact mechanism of action of 1-(4-Fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the fluorine atom can influence the compound’s binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between the target compound and its analogs:

Key Comparative Analysis

Electronic and Steric Effects

- Target vs. 1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylic acid : The triazole ring in the analog introduces additional nitrogen atoms, enabling hydrogen bonding and dipole interactions absent in the target.

Target vs. 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid :

Replacement of phenyl with pyridyl enhances solubility in acidic environments due to the basic nitrogen. The trifluoromethyl group is more lipophilic than the nitro group, increasing logP (lipophilicity) compared to the target. The reported melting point (162–164°C) suggests higher crystallinity, possibly due to stronger intermolecular forces.- Target vs. The target’s simpler structure lacks these functionalized appendages, limiting its applicability in similar therapeutic pathways.

Target vs. 4-(4-Fluorophenyl)piperidine :

The absence of a carboxylic acid group in this analog reduces polarity and salt-forming capability, making it less suitable for formulations requiring aqueous solubility.

Commercial Availability

The target compound is discontinued, while analogs like remain commercially available (e.g., Kanto Reagents), indicating higher demand or easier synthesis .

Biologische Aktivität

1-(4-Fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

- Molecular Formula : C₁₃H₁₅FN₂O₄

- Molecular Weight : 282.27 g/mol

- CAS Number : 1261079-65-5

- Melting Point : 114–116 °C .

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its antimicrobial and anticancer properties.

Antibacterial Activity

Research indicates that derivatives of piperidine, including the compound , exhibit significant antibacterial properties. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8.33 | E. coli |

| Other piperidine derivatives | 4.69 - 22.9 | S. aureus, B. subtilis |

The compound demonstrated a minimum inhibitory concentration (MIC) of approximately 8.33 µg/mL against E. coli, indicating potent antibacterial activity .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against various strains, particularly Candida albicans.

Table 2: Antifungal Activity

| Compound | MIC (µg/mL) | Target Fungi |

|---|---|---|

| This compound | 16.69 | C. albicans |

| Other piperidine derivatives | 56.74 - 222.31 | Fusarium oxysporum |

The antifungal activity was notable with an MIC of 16.69 µg/mL against C. albicans, suggesting its potential use in treating fungal infections .

Anticancer Activity

Preliminary studies have indicated that the compound may possess anticancer properties, particularly through the inhibition of cancer cell proliferation.

Case Study: Anticancer Effects

A study evaluated the cytotoxic effects of various piperidine derivatives on cancer cell lines, including MCF-7 and T47D breast cancer cells. The compound exhibited significant cytotoxicity with IC50 values lower than those of established chemotherapeutics like letrozole .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve:

- Inhibition of key enzymes involved in bacterial and fungal metabolism.

- Induction of apoptosis in cancer cells through disruption of cellular signaling pathways.

Q & A

Q. What are the recommended synthetic routes for 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid, and how can purity be validated?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, a piperidine ring can be functionalized via reductive amination or Suzuki-Miyaura coupling to attach the fluorophenyl-nitro group . Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) is recommended, followed by recrystallization for higher purity. Validate purity using HPLC (≥95% purity threshold) and confirm structural integrity via / NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Methodological Answer : Due to the carboxylic acid moiety, solubility in aqueous buffers (e.g., PBS) can be enhanced by adjusting pH to ~7.4 using sodium bicarbonate. For organic solvents, DMSO is preferred for stock solutions (10–50 mM). Stability studies under varying temperatures (4°C, –20°C) and light exposure should be conducted using LC-MS to track degradation products over 72 hours .

Q. What preliminary biological screening assays are appropriate for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases or phosphatases (e.g., phosphatase activity assays using pNPP substrate) .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC values .

Advanced Research Questions

Q. How can conflicting crystallographic data on analogous compounds guide structural optimization?

- Methodological Answer : Contradictions in dihedral angles or hydrogen-bonding patterns (e.g., in pyrimidine derivatives ) may indicate conformational flexibility. Use X-ray crystallography or DFT calculations (B3LYP/6-31G*) to model the compound’s preferred conformation. Compare with analogs to identify critical substituents (e.g., nitro vs. methoxy groups) that stabilize active conformations .

Q. What strategies resolve discrepancies in biological activity between in vitro and cell-based assays?

- Methodological Answer : Discrepancies may arise from poor membrane permeability or metabolic instability. Address this by:

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

- Methodological Answer : Employ parallel synthesis to generate derivatives:

- Variation of substituents : Replace the nitro group with cyano or sulfonamide moieties via Pd-catalyzed cross-coupling .

- Piperidine ring modifications : Introduce sp-hybridized carbons (e.g., fluorination at C3) to modulate rigidity .

- Bioisosteric replacement : Substitute the carboxylic acid with tetrazole or acyl sulfonamide .

Evaluate changes using dose-response assays and molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .

Q. What analytical techniques are critical for resolving synthetic byproducts or degradation pathways?

- Methodological Answer : Combine orthogonal methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.